ZK112993

Description

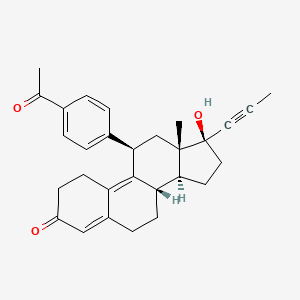

Structure

2D Structure

3D Structure

Properties

CAS No. |

105114-63-4 |

|---|---|

Molecular Formula |

C29H32O3 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 |

InChI Key |

OPKMKRUFBKTTRF-GCNJZUOMSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZK 112,993 ZK 112993 ZK-112993 |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Zk112993

Progesterone (B1679170) Receptor Binding Dynamics

The biological actions of progesterone are mediated by the PR, a ligand-activated transcription factor existing as two main isoforms, PR-A and PR-B. oup.comoup.com These isoforms share identical DNA-binding and ligand-binding domains but differ in their N-terminal regions. oup.com ZK112993, as a progestin antagonist, interacts with the ligand-binding domain of the PR.

Specificity and Affinity for Progesterone Receptor Isoforms (PR-A and PR-B)

While specific quantitative data on the binding affinity of this compound for isolated PR-A and PR-B isoforms is not extensively detailed in the provided search results, it is established that this compound binds to human progesterone receptor. guidetopharmacology.org Studies using human PR expressed in T47D cells indicate that this compound displaces [³H]R5020, a synthetic progestin, from the receptor. guidetopharmacology.org The binding affinity of antiprogestins, including this compound, can vary depending on the assay conditions and the laboratory performing the measurement, but they generally bind in the low to high nanomolar range. guidetopharmacology.org Both PR-A and PR-B isoforms are generally expressed at equivalent levels in human cells, although their ratios can fluctuate in different tissues and pathological conditions. guidetopharmacology.org

Ligand-Induced Conformational States of the Progesterone Receptor

Ligand binding induces conformational changes in the PR, which are critical for receptor activation, dissociation from chaperone proteins, dimerization, and interaction with coregulators and DNA. oup.comglowm.comnih.gov this compound, as a type II antiprogestin, induces conformational changes within the ligand-binding domain of PR that are distinct from those induced by agonists like R5020. capes.gov.broup.comoup.comstorkapp.me These distinct conformational states are thought to impair the ability of the receptor to interact with specific steroid receptor coactivators, particularly with the hormone agonist-dependent transcription activation function 2 (AF-2). oup.comoup.com While agonists promote a conformation that facilitates coactivator recruitment and transcriptional activation, antagonists like this compound induce a conformation that can lead to transcriptional repression or a transcriptionally neutral complex. oup.comguidetopharmacology.org

Glucocorticoid Receptor Interactions and Selectivity Profile

Steroid hormone receptors, including PR and GR, share a high degree of homology in their DNA-binding domains, allowing them to bind to similar DNA sequences, such as glucocorticoid response elements (GREs) and progesterone response elements (PREs). oup.comglowm.com This overlap can lead to interactions and potential cross-talk between signaling pathways mediated by these receptors.

This compound has been shown to interact with the glucocorticoid receptor. Studies indicate that PR bound to antagonists, including this compound, can compete with GR for occupancy of common GRE/PRE sequences. oup.com This competition can lead to a reduction in glucocorticoid-mediated transcriptional induction. oup.com This suggests that this compound, while primarily an antiprogestin, can influence GR signaling through competitive binding to shared response elements. The selectivity profile of this compound, therefore, includes interactions with both PR and GR, where its binding to PR leads to antagonism of progesterone action, and its interaction with GR can modulate glucocorticoid effects, likely through competition for DNA binding sites.

Dimerization and Heterodimerization of Steroid Receptors in the Presence of this compound

Steroid receptors typically function as dimers, binding to palindromic hormone response elements on DNA. oup.comglowm.comnih.gov Dimerization is crucial for stable DNA binding and subsequent transcriptional regulation. oup.comglowm.com

Homodimerization Patterns of Progesterone Receptors

Hormone agonists stimulate the formation of PR homodimers, including PR-A/PR-A, PR-B/PR-B, and PR-A/PR-B heterodimers, within cells. oup.comnih.gov In contrast, early studies using a mammalian two-hybrid assay did not observe stimulation of interaction between hybrid PR proteins by type II progestin antagonists like this compound. oup.comnih.gov However, further investigations using truncated PR constructs that selectively bind antagonists demonstrated that antagonists are capable of stimulating PR dimerization in cells. nih.gov This suggests that while full-length PR bound to antagonists might not show strong interaction in certain assay systems, the receptors are indeed capable of forming homodimers in the presence of this compound. Type II agents, including this compound, have been shown to increase PR dimerization in solution and PR affinity for PREs when added as a single ligand, compared to single ligand dimers formed by progestin agonists. capes.gov.brnih.gov

Mechanistic Insights into Zk112993 Action at the Cellular and Subcellular Level

Differential Mechanisms of Antiprogestin Action: Type I vs. Type II Classification

Antiprogestins have been classified into different types based on their mechanistic differences, particularly concerning their effects on PR-DNA binding and transcriptional activation oup.comoup.combioscientifica.com. ZK112993 is generally categorized as a type II antiprogestin, alongside compounds like mifepristone (B1683876) (RU486) and ZK98734 oup.comoup.comstorkapp.medeepdyve.com. This classification is based on its ability to induce binding of the PR to PREs, similar to agonists, in contrast to type I antiprogestins like ZK98299 (onapristone), which were initially reported not to promote stable PR-DNA binding in some in vitro assays oup.comoup.comstorkapp.me.

Effects on Progesterone (B1679170) Receptor-DNA Binding (Progesterone Response Elements)

Studies using electrophoretic gel mobility shift assays (EMSA) and transient transfection experiments have investigated the effect of this compound on PR binding to PREs oup.comoup.comstorkapp.medeepdyve.com. While early in vitro studies suggested differences between type I and type II antiprogestins in their ability to induce PR-DNA binding, later studies, particularly those in intact cells, demonstrated that this compound, like other type II antagonists and even the type I antagonist ZK98299, is effective in stimulating PR binding to PREs in a cellular context oup.comstorkapp.medeepdyve.com.

However, the nature of the PR-DNA complex formed in the presence of this compound and other type II antagonists can differ from that formed with agonists or type I antagonists. Studies have shown that PR-PRE complexes induced by type II antiprogestins like RU486 and this compound can exhibit different electrophoretic mobilities compared to those induced by progestins oup.com. Furthermore, the stability and off-rate of the receptor from DNA can vary depending on the bound ligand oup.comstorkapp.medeepdyve.com. These differences suggest that while this compound promotes PR binding to PREs, the resulting receptor conformation or interaction with DNA may be distinct from that induced by agonists, contributing to its antagonistic activity oup.comstorkapp.medeepdyve.com.

Data from studies comparing the effects of different antiprogestins on PR-DNA binding in T47D cell nuclear extracts using gel retardation assays illustrate these differences.

| Treatment | Formation of Protein-PRE-Complexes | Electrophoretic Mobility (relative to Progestin) | Stability of Complex (relative to Agonist) |

| Untreated Extract | No | N/A | N/A |

| Progestin (R5020) | Yes | Standard | Stable |

| This compound | Yes | Slightly increased | Not explicitly stated, but distinct |

| RU486 | Yes | Slightly increased | Not explicitly stated, but distinct |

| ZK98299 | No (initially in some assays) / Yes (under altered conditions) | Different from RU486 | Faster off-rate than agonist |

Modulation of Gene Expression Pathways by this compound

Beyond its direct effects on PR-DNA binding and general transcriptional activation, this compound modulates the expression of specific genes known to be regulated by progesterone. This modulation contributes to its biological effects.

Regulation of Progesterone-Responsive Reporter Genes (e.g., MMTV-CAT, PRE2TATA)

Reporter genes like Mouse Mammary Tumor Virus-Chloramphenicol Acetyltransferase (MMTV-CAT) and constructs containing synthetic PREs (e.g., PRE2TATA) linked to a minimal promoter are widely used to assess the transcriptional activity of steroid receptors rssing.comnih.govresearchgate.netgoogle.comcore.ac.ukoup.comnih.govnih.gov. Studies utilizing these systems have shown that this compound can inhibit the progesterone-induced activation of these reporter genes, consistent with its antiprogestin activity rssing.comnih.govresearchgate.netgoogle.comcore.ac.uk. However, as mentioned earlier, some contexts, particularly with hPRB, have revealed partial agonistic effects of this compound on transcription nih.govoup.com.

Data from in vitro transcription assays using T47D cell extracts and a PRE2TATA template demonstrate the differential effects of progestins and antiprogestins.

| Ligand | Effect on PRE2TATA Transcription |

| Progestin (R5020) | Stimulation |

| This compound | Strong Agonist Activity (in this assay context) oup.comresearchgate.net |

| RU486 | Strong Agonist Activity (in this assay context) oup.comresearchgate.net |

| ZK98299 | Inhibition |

*Note: This specific in vitro transcription system showed agonistic effects for this compound and RU486, highlighting the complexity and context-dependency of antiprogestin action oup.comresearchgate.net.

Influence on Specific mRNA and Protein Expression (e.g., PAI-1, Glycodelin)

Glycodelin is a secretory glycoprotein (B1211001) with diverse functions in the reproductive tract, and its expression is also regulated by progesterone patsnap.comnih.govnih.govgoogle.com. Research on the effect of this compound on glycodelin expression has yielded interesting results. In some cell lines, like K562 cells, while progesterone and RU486 induced glycodelin expression, this compound did not reduce lysophosphatidic acid (LPA)-stimulated glycodelin expression, unlike RU486 patsnap.com. This suggests potential differences in how this compound and other antiprogestins affect specific downstream targets or interact with other signaling pathways involved in glycodelin regulation patsnap.com.

| Target Gene/Protein | Progesterone Effect | This compound Effect | Notes |

| PAI-1 (mRNA/Protein) | Induction | Blocked Induction (Antagonistic) nih.gov | Observed in human endometrial stromal cells nih.gov |

| Glycodelin | Induction | No reduction of LPA-stimulated expression (in K562 cells) patsnap.com | Contrasts with RU486, suggesting potential pathway differences patsnap.com |

*Note: Effects on glycodelin may vary depending on cell type and specific stimulus patsnap.comnih.govnih.gov.

Cross-Talk with Intracellular Signaling Pathways

The activity of steroid receptors, including the PR, can be modulated by and can modulate various intracellular signaling pathways core.ac.uknih.govresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net. While detailed information specifically on this compound's cross-talk with a wide range of intracellular signaling pathways is limited in the provided search results, the general principle of such interactions is well-established for steroid receptors.

Steroid receptors can be regulated by phosphorylation events mediated by kinases in pathways such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways nih.govresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net. These pathways can be activated by various extracellular signals and can influence receptor activity, including ligand binding, nuclear translocation, DNA binding, and interaction with cofactors.

Conversely, activated steroid receptors can also influence the activity of signaling pathways, for instance, by regulating the expression of components within these pathways or by directly interacting with signaling molecules researchgate.net.

Given that this compound binds to the PR and induces conformational changes, it is plausible that its interaction with the receptor could influence or be influenced by these intracellular signaling networks. The observed differences in the effects of this compound and other antiprogestins on specific gene expression, like glycodelin, could potentially be explained by differential interactions with or modulation of such pathways patsnap.com. However, specific research detailing this compound's direct involvement in cross-talk with pathways like MAPK, PI3K/Akt, or others is not extensively covered in the provided snippets.

Interaction with Cyclic AMP (cAMP) Signaling and Functional Switching

Type II antiprogestins, such as this compound and RU486, exhibit a phenomenon known as "functional switching" to partial agonists under specific cellular conditions, particularly in the presence of elevated cyclic AMP (cAMP) levels. capes.gov.brnih.gov While this compound-occupied PR is typically transcriptionally inactive, the presence of elevated cAMP can lead to these antagonist-occupied receptors becoming strong activators of transcription. nih.gov This functional reversal is a key distinction between Type I and Type II antiprogestins; ZK98299 (a Type I antagonist) is not susceptible to this cAMP-mediated functional switching. capes.gov.br

The mechanism underlying this cAMP-induced functional switching appears to be linked to the ability of Type II antagonists to promote PR binding to DNA. capes.gov.brnih.gov Unlike ZK98299, which impairs PR association with DNA, this compound and RU486 promote PR binding to DNA. capes.gov.br The cAMP-induced transcriptional reversal requires that the antagonist-occupied receptors are bound to DNA. nih.gov This suggests that while this compound facilitates PR-DNA binding, the resulting conformation or interaction with cofactors is initially transcriptionally inactive, but can be allosterically modified by signals emanating from the cAMP pathway to become transcriptionally active. nih.gov

It is noteworthy that this cAMP-dependent activation of antagonist-occupied PR does not necessarily involve protein kinase A-mediated phosphorylation of the receptors under the specific intracellular conditions where this functional switch occurs. nih.gov The synergistic increase in transcriptional activity observed with agonist-occupied hPR upon addition of 8-Br-cAMP further highlights the complex interplay between cAMP signaling and PR activity. nih.gov

Implications for Receptor Agonist Activity in Specific Cellular Contexts

This compound's classification as a Type II antiprogestin has significant implications for its activity in various cellular contexts, particularly concerning its interaction with progesterone receptors (PR). capes.gov.br Human PR exists as two main isoforms, PR-A and PR-B, which have identical sequences in their ligand-binding and DNA-binding domains but differ in the N-terminus. oup.com

This compound, like other Type II antiprogestins, promotes PR binding to DNA response elements (PREs). capes.gov.broup.com This contrasts with Type I antagonists, which reduce PR affinity for PREs. capes.gov.br The increased affinity of PR for PREs induced by Type II compounds may contribute to their greater biological potency compared to Type I antagonists. capes.gov.br

Despite promoting DNA binding, this compound inhibits receptor activity at a step downstream of DNA binding. capes.gov.br This is presumed to involve a failure to induce the necessary conformational changes in PR structure required for the full enhancement of transcription. capes.gov.br While hormone agonists stimulate the formation of PR homodimers (A-A, B-B) and heterodimers (A-B) that can effectively activate transcription, this compound, as an antagonist, does not stimulate the interaction between hybrid PR proteins in a mammalian two-hybrid assay designed to detect hormone-dependent dimerization of full-length receptors. oup.comnih.govdntb.gov.ua However, studies using truncated PR constructs that selectively bind antagonists indicate that antagonists are capable of stimulating PR dimerization in cells. oup.comnih.gov

Furthermore, this compound can participate in the formation of mixed ligand heterodimers with PR subunits bound to an agonist. capes.gov.brnih.gov These mixed ligand dimers exhibit substantially reduced DNA binding activity compared to agonist-bound homodimers. nih.gov This transrepression mechanism, where an antagonist-bound PR subunit inhibits the activity of an agonist-bound subunit through heterodimerization and competition for DNA binding, is thought to contribute to the biological potency of antiprogestins like this compound. capes.gov.brnih.gov

Preclinical Investigation of Zk112993 Biological Activities

In Vitro Cellular Models for Assessing ZK112993 Effects

In vitro studies using various cell lines have been instrumental in elucidating the cellular mechanisms and effects of this compound. These models provide a controlled environment to assess the compound's direct impact on cell proliferation, differentiation, and other cellular processes.

Application in Breast Cancer Cell Lines (e.g., T47D, MCF-7)

This compound has been investigated in human breast cancer cell lines, particularly hormone-sensitive lines such as T47D and MCF-7. These cell lines are widely used in breast cancer research due to their expression of estrogen receptors (ER) and progesterone (B1679170) receptors (PR), making them suitable models for studying the effects of compounds targeting these pathways. nih.govnih.govduke.edufrontiersin.orgd-nb.info Studies have utilized these cell lines to assess the impact of this compound on cell growth and other cellular responses. nih.govfrontiersin.org For instance, investigations have compared the responsiveness of MCF-7 and T47D cells to various factors, providing a context for understanding how this compound might modulate growth in these models. nih.gov Research has also explored the mechanisms underlying apoptosis in these cell lines, which can be relevant when evaluating the effects of this compound on cell death pathways. nih.gov Furthermore, the presence of functional peroxisome proliferator-activated receptors (PPAR) in MCF-7 and T47D cells has been demonstrated, suggesting potential alternative pathways that this compound could influence. duke.edu Studies have also utilized 2D and 3D spheroid cultures of T47D and MCF7 cells to evaluate the effects of compounds, highlighting the relevance of these models for assessing responses in a more physiologically relevant context. frontiersin.orgmdpi.com

Studies in Leukemia Cell Models (e.g., K562)

The K562 cell line, derived from a patient with chronic myeloid leukemia (CML), has been employed in studies related to this compound or similar compounds. runtogen.comviamedica.plantibodyresearch.com K562 cells are a significant model for studying CML, particularly the effects of the BCR-ABL1 fusion gene. viamedica.pl While direct studies of this compound in K562 cells were not explicitly detailed in the search results, the use of this cell line in leukemia research, including studies on differentiation and responses to various agents, indicates its potential as a model for investigating the effects of compounds like this compound in the context of leukemia. runtogen.comantibodyresearch.comnih.govtjnpr.org

Analysis in Human Endometrial Stromal Cells

This compound has also been analyzed in human endometrial stromal cells (HESCs). medchemexpress.comkb.se These cells are crucial for understanding endometrial function and conditions like endometriosis. nih.govplos.orgabmgood.com Studies using HESCs, including immortalized lines, allow for the investigation of hormonal responses and the effects of compounds on decidualization and other endometrial processes. plos.orgabmgood.comresearchgate.net Research in this area explores the transcriptional regulation mediated by progesterone receptors and the distinct actions of PR isoforms, which could be relevant to the mechanism of action of this compound as a potential progesterone antagonist. researchgate.net

Methodologies for Cellular Response Assessment (e.g., Reporter Assays, Gel Retardation, Immunocytochemistry, Flow Cytometry)

A variety of methodologies are employed to assess the cellular responses to this compound in in vitro models. These techniques provide insights into the compound's effects at the molecular and cellular levels. Reporter assays are used to measure gene expression modulated by this compound, often utilizing constructs where a reporter gene's expression is controlled by a responsive promoter. duke.edunih.govnih.gov Gel retardation assays, also known as electrophoretic mobility shift assays (EMSA), can be used to study the binding of proteins, such as nuclear receptors, to specific DNA sequences, which is relevant for understanding how this compound might affect transcriptional regulation. researchgate.net Immunocytochemistry allows for the visualization of specific proteins within cells, providing information on their localization and expression levels in response to this compound treatment. researchgate.net Flow cytometry is a powerful tool for analyzing various cellular characteristics, including cell cycle progression, apoptosis, and the expression of cell surface and intracellular markers, in populations of cells treated with this compound. plos.orgresearchgate.netnih.govnih.gov These methodologies collectively contribute to a comprehensive understanding of this compound's biological activities in cellular contexts.

Here is a table summarizing some of the in vitro models and assessment methodologies:

| Cell Line / Model | Tissue/Disease Origin | Key Applications | Relevant Assessment Methodologies |

| T47D | Human Breast Cancer | Studying hormone-sensitive breast cancer, evaluating growth modulation. nih.govfrontiersin.orgd-nb.info | Reporter Assays, Immunocytochemistry, Flow Cytometry, Cell Counting. duke.edufrontiersin.orgmdpi.comresearchgate.net |

| MCF-7 | Human Breast Cancer | Studying hormone-sensitive breast cancer, evaluating growth modulation. nih.govfrontiersin.org | Reporter Assays, Immunocytochemistry, Flow Cytometry, Cell Counting. duke.edufrontiersin.orgmdpi.comresearchgate.net |

| K562 | Human Chronic Myeloid Leukemia | Studying leukemia, differentiation, responses to therapeutic agents. runtogen.comviamedica.plantibodyresearch.comnih.gov | Flow Cytometry, Cell viability assays (e.g., Trypan blue exclusion). tjnpr.orgplos.org |

| Human Endometrial Stromal Cells | Human Endometrium | Studying endometrial function, decidualization, hormonal responses. nih.govplos.orgabmgood.com | Reporter Assays, Gel Retardation, Immunocytochemistry, Flow Cytometry. plos.orgresearchgate.net |

In Vivo Preclinical Animal Models for Evaluating this compound Efficacy

Preclinical in vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and its potential impact on tumor growth and progression. championsoncology.commedicilon.comfrontiersin.org

Experimental Rodent Mammary Tumor Models (e.g., MXT(+), NMU-induced)

This compound has been tested in experimental rodent mammary tumor models, including the MXT(+) mammary tumor model in mice and the N-methylnitrosourea (NMU)-induced mammary carcinoma model in rats. nih.govpor-journal.comamegroups.orgscialert.netveterinaryworld.org These models are valuable because they mimic certain aspects of human breast cancer, particularly hormone-sensitive tumors. nih.govpor-journal.comveterinaryworld.org

In the hormone-dependent MXT(+) mammary tumor model in mice, this compound treatment has demonstrated significant inhibition of tumor growth. nih.gov Studies involving immediate treatment after tumor implantation showed a high percentage of growth inhibition, which was reported to be superior to other agents like tamoxifen (B1202) and onapristone (B1677295). nih.gov In established MXT(+) tumors, this compound also showed strong inhibitory effects, comparable to or surpassing those of ovariectomy and onapristone at certain doses. nih.gov

The NMU-induced mammary carcinoma model in rats is another relevant model for evaluating agents against hormone-dependent breast cancer. por-journal.comscialert.netveterinaryworld.org NMU administration induces mammary tumors that share characteristics with human breast cancer. por-journal.comscialert.net In this model, this compound has been shown to inhibit the growth of established tumors in a dose-dependent manner. nih.gov Its effect in the NMU model was reported to be slightly superior to onapristone but weaker than that achieved by ovariectomy. nih.gov These in vivo studies in rodent models provide crucial evidence of this compound's potential antitumor activity in hormone-sensitive mammary tumors.

Here is a table summarizing the in vivo models and key findings related to this compound:

| Animal Model | Species | Disease Model | Key Findings Related to this compound |

| MXT(+) Mammary Tumor | Mouse | Hormone-dependent breast cancer | Significant inhibition of tumor growth, superior to tamoxifen and onapristone in some settings; strong inhibition of established tumors. nih.gov |

| NMU-induced Mammary Carcinoma | Rat | Hormone-dependent breast cancer | Dose-dependent inhibition of established tumors, slightly superior to onapristone but weaker than ovariectomy. nih.gov |

Human Receptor-Positive Mammary Carcinoma Xenograft Models

This compound has been mentioned in the context of potential use in anticancer treatment, particularly referencing its potent antiprogestin activity. newdrugapprovals.orgrssing.com Early research suggested its applicability in this area, with a publication in Anticancer Research in 1990 cited in relation to its anticancer potential. newdrugapprovals.orgrssing.com While its antiprogestin properties suggest a rationale for investigating its effects in hormone receptor-positive breast cancer models, detailed findings specifically pertaining to this compound's activity in human receptor-positive mammary carcinoma xenograft models were not extensively provided within the scope of the available information.

Investigations in Erythroid Self-Renewal and Differentiation Models

This compound has been utilized in research investigating erythroid self-renewal and differentiation. In these studies, this compound functions as a glucocorticoid antagonist. ashpublications.orgnih.govembopress.orgeur.nl

Primary murine erythroid progenitors derived from fetal liver have been employed as a model system that closely recapitulates aspects of terminal maturation observed in vivo. ashpublications.orgnih.gov These cells can be maintained under self-renewing conditions or induced to undergo highly synchronous terminal differentiation. ashpublications.orgnih.gov The induction of terminal differentiation in these models is achieved by substituting proliferation factors with a combination that includes insulin, high levels of erythropoietin (Epo), iron-saturated human transferrin (Fe2-Tf), and the glucocorticoid antagonist this compound. ashpublications.orgnih.goveur.nl This combination facilitates the maturation process, which is largely completed within 72 hours and involves morphological changes such as size decrease, full hemoglobinization, and enucleation of mature cells. ashpublications.org

Studies utilizing this compound in this context have provided insights into the regulation of iron metabolism during erythroid differentiation. For instance, analyses of differentiating erythroblasts induced with this cocktail, including this compound, demonstrated that the coordinate regulation of Fer, ALAS-E, and TfR1 mRNAs by iron, observed in self-renewing cells, is abolished during terminal differentiation. ashpublications.org Furthermore, TfR1 transcript and protein levels were maintained at high levels in differentiating cells, even under conditions that would regulate them in self-renewing cells. ashpublications.org

This compound has also been instrumental in studies exploring the genetic requirements for erythroblast renewal versus differentiation. Using primary erythroblast cultures from genetically modified mice, researchers have shown that functional glucocorticoid receptor (GR), EpoR, and Stat5 are essential for erythroblast renewal in vitro. nih.gov In these studies, when this compound was included in the differentiation media, cells from mice with defects in GR, EpoR, or Stat5 exhibited enhanced differentiation instead of sustained renewal. nih.gov This highlights the role of glucocorticoid signaling, which is antagonized by this compound, in balancing self-renewal and differentiation in erythroid progenitors.

Structure Activity Relationships and Medicinal Chemistry of Zk112993 Analogs

Comparative Analysis of 11β-Aryl Substituted Steroids within Antiprogestin Series

ZK112993 belongs to a class of 11β-aryl substituted steroids, which are known for their potent antiprogestational effects. The nature of the substituent at the 11β-position is a critical determinant of the compound's biological activity profile. This compound is classified as a "Type II" antiprogestin, a category it shares with the well-known compound mifepristone (B1683876) (RU486) and ZK98734. nih.gov This classification is based on their mechanism of action, which involves promoting the binding of the progesterone (B1679170) receptor (PR) to DNA. nih.gov

In contrast, "Type I" antiprogestins, such as onapristone (B1677295) (ZK98299), were initially thought to prevent the receptor from binding to DNA. nih.gov However, later studies revealed that under specific conditions, ZK98299 can also induce the formation of a PR-DNA complex, albeit one that is less stable and has a different electrophoretic mobility compared to the complex formed with RU486. nih.gov This suggests that ZK98299 and RU486/ZK112993 represent two distinct mechanistic classes of antagonists, primarily distinguished by the different conformational changes they induce in the progesterone receptor. nih.gov

The following table provides a comparative overview of the classification of these key 11β-aryl substituted antiprogestins.

| Compound | Classification | Mechanism of Action on PR-DNA Binding |

| This compound | Type II | Promotes a stable PR-DNA complex |

| RU486 (Mifepristone) | Type II | Promotes a stable PR-DNA complex |

| ZK98734 | Type II | Promotes a stable PR-DNA complex |

| ZK98299 (Onapristone) | Type I | Induces a less stable PR-DNA complex with distinct mobility |

Influence of Specific Substituents on Receptor Binding and Antagonistic Activity

The antagonistic potency of 11β-aryl substituted steroids is not solely dependent on the presence of the aryl group but is also finely tuned by the nature of other substituents on the steroid scaffold, particularly on the D-ring. nih.gov Modifications at the 17α and 17β positions can dramatically shift the balance between agonistic and antagonistic activity. nih.gov

For instance, in analogs of RU486, varying the 17α-substituent while maintaining the 17β-hydroxy group has been shown to modulate the biological response. nih.gov Furthermore, the introduction of a progesterone-like side chain at C-17 can lead to compounds with a spectrum of activities, from potent antagonists to potent progestational agonists. nih.gov A key example of this is the finding that a 17α-acetoxy-17β-acetyl substitution results in a potent antagonist, whereas a 16α-ethyl-17β-acetyl substitution yields a compound with strong progestational (agonist) activity. nih.gov

The table below summarizes the impact of D-ring substitutions on the activity profile of 11β-aryl steroids.

| D-Ring Substitution | Resulting Activity Profile |

| 17α-acetoxy-17β-acetyl | Potent Antagonist |

| 16α-ethyl-17β-acetyl | Potent Agonist |

Design Principles for Novel Progesterone Receptor Antagonists and Modulators

The extensive structure-activity relationship studies on this compound and related 11β-aryl substituted steroids have laid the foundation for the rational design of novel progesterone receptor (PR) antagonists and selective progesterone receptor modulators (SPRMs). A key design principle that has emerged is the critical importance of the 11β-aryl substitution for achieving high-affinity binding and antagonistic activity. researchgate.net

The steric bulk of the 11β-aryl group is thought to clash with the C-terminus of the ligand-binding domain of the progesterone receptor, preventing the receptor from adopting a fully agonistic conformation. nih.gov This steric hindrance is a cornerstone of the design of PR antagonists. However, the discovery that subtle modifications elsewhere on the steroid can shift a compound from a pure antagonist to a partial agonist or even a full agonist has led to the development of SPRMs with tissue-selective effects. nih.govrcsb.org

Another important design consideration is the nature of the substituents on the D-ring. As discussed previously, these substituents can profoundly influence the agonist/antagonist balance. nih.gov This allows for the fine-tuning of the biological activity of new compounds. The goal in designing novel PR modulators is often to create molecules that exhibit a specific desired profile of activity, for example, potent antagonism at the endometrium with minimal antiglucocorticoid activity. The development of compounds like ZK98734, which has a similar antiprogestational potency to RU486 but lower antiglucocorticoid activity, exemplifies this principle. nih.gov

Recent strategies in drug design have also focused on creating "passive antagonists" that inactivate the progesterone receptor through a mechanism distinct from that of RU486 and its derivatives. epa.gov These novel compounds are designed based on crystallographic studies of the PR ligand-binding domain to bind in a way that does not stabilize the receptor in a transcriptionally active conformation and prevents the recruitment of both coactivators and corepressors. epa.gov This approach aims to develop "pure" antiprogestins with high selectivity and devoid of partial agonist activity. epa.gov

Therapeutic Research Directions and Potential Applications of Zk112993

Research into Hormonal Regulatory Therapies

ZK112993 is recognized as a potent progesterone (B1679170) receptor (PR) antagonist medchemexpress.com. Steroids like this compound can interact with hormone receptors, influencing various physiological processes ontosight.ai. Progesterone antagonists, such as this compound, have been actively sought due to the involvement of progesterone in all steps of reproductive processes nih.gov.

Studies have categorized progesterone antagonists based on their interaction with the progesterone receptor. This compound is considered a Type II antiprogestin, alongside compounds like RU486 and ZK98734 oup.comnih.govcapes.gov.br. Unlike Type I antiprogestins (e.g., ZK98299) which impair PR association with DNA, Type II compounds, including this compound, promote PR binding to DNA oup.comnih.govcapes.gov.br. This suggests that Type II agents inhibit receptor activity at a step downstream of DNA binding, potentially by failing to induce the necessary conformational changes in PR structure required for transcription enhancement nih.govcapes.gov.br.

In in vitro transcription experiments using nuclear extracts from T47D breast carcinoma cells, this compound, as a Type II antiprogestin, was shown to be a strong agonist of PRE2TATA transcription oup.com. This induction of transcription by this compound could be efficiently inhibited by a 100-fold molar excess of the Type I antiprogestin ZK98299 oup.com. This indicates that ZK98299 can antagonize the agonistic effects of Type II antiprogestins like this compound in this cell-free system oup.com.

Compared to Type I antiprogestins, Type II agents like this compound appear to be more potent in inhibiting progestin induction in breast cancer cells, inhibiting at lower ratios of antagonist to agonist nih.govcapes.gov.br. This suggests that in addition to classical competitive mechanisms, Type II compounds may also exhibit transrepressive activity on PR bound to a hormone agonist nih.govcapes.gov.br. This transrepression might involve heterodimerization and competition for DNA binding nih.gov. Mixed ligand dimers formed between a PR subunit bound to an agonist and another bound to a Type II antiprogestin bind poorly to specific progesterone response elements (PREs) in vitro nih.govcapes.gov.br. Furthermore, when added as a single ligand, Type II agents increase PR dimerization in solution and PR affinity for PREs compared to dimers formed by a progestin agonist nih.govcapes.gov.br. The higher affinity of PR for PREs induced by Type II compounds may contribute to their greater biological potency compared to ZK98299 capes.gov.br.

This compound also increases site-specific phosphorylation of PR in a manner similar to a hormone agonist, unlike ZK98299 which minimally stimulates PR phosphorylation capes.gov.br. However, this compound, as a Type II compound, is susceptible in vivo to functional switching to a partial agonist through cross-talk with cAMP signal transduction pathways, a phenomenon not observed with ZK98299 capes.gov.br.

Explorations in Oncological Research (e.g., Breast Cancer)

This compound has been investigated for its potential in oncological research, particularly in the context of breast cancer, due to its potent antiprogestin activity newdrugapprovals.orgrssing.commedchemexpress.com. Antiprogestins have found applications in the treatment of certain types of cancer due to their antiproliferative effects oup.com.

In hormone-dependent mouse mammary tumor models (MXT(+)), treatment with this compound immediately after implantation resulted in a significant inhibition of growth. At a dose of 5 mg/kg for 6 weeks, this compound inhibited tumor growth by 95%, demonstrating superior efficacy compared to tamoxifen (B1202), diethylstilbestrol, and Onapristone (B1677295) nih.gov.

In studies involving established MXT(+) tumors, this compound at doses of 0.5, 1.0, and 2.0 mg/kg showed strong inhibition that was comparable to ovariectomy and surpassed that of Onapristone at lower doses nih.gov.

This compound also significantly retarded the growth of human receptor-positive mammary carcinoma T61 implanted in male, castrated nude mice when administered at 10 mg/kg nih.gov. While its effect was superior to Onapristone in this model, it was weaker than that of tamoxifen nih.gov.

The strong antitumor activity and the innovative mechanism of action of antiprogesterones in tumor treatment suggest that this compound could be valuable for breast cancer treatment nih.gov. Antiprogestins are being explored as a valid therapeutic approach for breast cancer patients, particularly those with high levels of the progesterone receptor A (PR-A) isoform bioscientifica.comconicet.gov.ar. Experimental data indicate that targeting the progesterone receptor is an effective therapeutic approach in certain tumors bioscientifica.com.

In new T47D breast cancer cell lines developed for studying progesterone receptor isoforms, this compound, in the presence of 8-Br-cAMP, caused inappropriate transactivation in cell lines expressing B-receptors (T47D-YB) but not in those expressing A-receptors (T47D-YA) nih.gov. This finding is relevant to understanding potential antiprogestin resistance in breast cancer nih.gov.

Antiprogestins, including this compound, have shown antiproliferative actions in breast cancer cells in vitro nih.govresearchtrends.net. Studies comparing the pharmacological profile of this compound with other antiprogestins have included in vitro tests such as receptor binding, receptor-mediated transactivation, gel retardation, and inhibition of breast tumor cell growth researchtrends.net.

While clinical trials for breast cancer treatment have included progesterone antagonists like mifepristone (B1683876), other antiprogestins like Onaprostone (ZK 98,299) and this compound have been investigated in mammary tumor models and have shown some promise in hormone-dependent rat mammary tumors cancernetwork.com. This compound and Onapristone have been noted to have less antiglucocorticoid activity compared to mifepristone cancernetwork.com.

The following table summarizes some key findings from oncological research involving this compound:

| Model System | This compound Dose/Treatment Duration | Key Finding | Comparison to Other Agents | Source |

| MXT(+) mammary tumor (mouse), immediate treatment | 5 mg/kg for 6 weeks | 95% inhibition of growth | Superior to tamoxifen, diethylstilbestrol, and Onapristone | nih.gov |

| MXT(+) mammary tumor (mouse), established tumors | 0.5, 1.0, 2.0 mg/kg | Strong inhibition, dose-dependent | Equalled ovariectomy, surpassed Onapristone at lower doses | nih.gov |

| Human mammary carcinoma T61 (nude mice) | 10 mg/kg | Significantly retarded tumor growth | Superior to Onapristone, weaker than tamoxifen | nih.gov |

| T47D breast cancer cells (in vitro) | - | Type II antiprogestin, promotes PR binding to DNA | Different mechanism than Type I (ZK98299) oup.comnih.govcapes.gov.br | oup.comnih.govcapes.gov.br |

| T47D-YB cells (expressing B-receptors) + 8-Br-cAMP | - | Inappropriate transactivation | Occurs in YB cells but not YA cells (expressing A-receptors) nih.gov | nih.gov |

| Breast tumor cells (in vitro) | - | Inhibition of growth | Antiprogestins have antiproliferative actions nih.govresearchtrends.net | nih.govresearchtrends.net |

| Hormone-dependent rat mammary tumors | - | Showed some promise | This compound and Onapristone have less antiglucocorticoid activity than mifepristone cancernetwork.com | cancernetwork.com |

Investigation in Immunosuppressive and Anti-inflammatory Modulatory Effects

This compound is a synthetic steroid that has been researched for its potential anti-inflammatory and immunosuppressive effects ontosight.ai. Steroids, in general, are commonly explored for these properties and are used in the treatment of autoimmune diseases ontosight.ai.

Glucocorticoids, a class of steroids, are well-established for their anti-inflammatory and immunosuppressive effects and are used to treat inflammatory and autoimmune diseases nih.govnih.gov. While the search results mention the anti-inflammatory and immunosuppressive effects of steroids and glucocorticoids broadly, and indicate that this compound is a synthetic steroid with potential in this area ontosight.ai, specific detailed research findings on the anti-inflammatory or immunosuppressive modulatory effects solely of this compound are not extensively detailed in the provided snippets. One search result mentions that this compound, a specific GR antagonist, inhibited the long-term self-renewal of normal erythroid progenitors expressing ligand-activated receptors including GR imp.ac.at. This suggests an interaction with the glucocorticoid receptor and an immunosuppressive-like effect in this specific cellular context imp.ac.at.

Role in Reproductive Biology Research (e.g., Urogenital Diseases, Infertility)

This compound's role as a potent progesterone receptor antagonist is highly relevant to research in reproductive biology medchemexpress.com. Progesterone plays a pivotal role in female reproduction researchtrends.net. Antiprogestins can be used for various clinical indications related to reproduction, including pregnancy interruption, labor management, and anticonception nih.govresearchtrends.net.

Beyond these applications, antiprogestins like this compound can be used for the treatment of endometriosis and uterine leiomyomata (fibroids) researchtrends.net. The mechanism of action of antiprogestins through progesterone receptor isoforms is dependent on the specific tissue researchtrends.net.

Research in reproductive biology also encompasses the study of infertility and urogenital diseases renew.sciencenih.govnih.govkneopen.comdoaj.org. While the provided search results discuss research into the biology of infertility, developmental biology of reproductive organs, and urogenital diseases renew.sciencenih.govnih.govkneopen.com, and mention that antiprogestins can be used for conditions like endometriosis and uterine fibroids which can cause infertility researchtrends.netnih.gov, specific detailed research findings on the direct role or investigation of this compound specifically in the treatment of urogenital diseases or infertility are not explicitly detailed in the provided snippets beyond its general classification as an antiprogestin with potential applications in reproduction-associated tissues researchtrends.net.

The pivotal role of the progesterone receptor in female reproduction is highlighted by studies in PR knockout mice, which are infertile researchtrends.net. This underscores the significance of compounds like this compound that interact with the progesterone receptor in the context of reproductive biology research.

Future Research Perspectives on Zk112993

Elucidation of Complex Molecular Interactions and Signaling Networks

Future research on ZK112993 should prioritize a deeper understanding of its intricate molecular interactions and the downstream signaling networks it influences. A key area of focus is the differential interaction with progesterone (B1679170) receptor isoforms, PR-A and PR-B. Studies suggest that the mechanism of action of antiprogestins, including this compound, depends on factors such as the PR-A/B ratio and the cellular context nih.gov. As a Type II antiprogestin, this compound is known to promote PR binding to DNA but impede transcriptional activity, a mechanism that warrants further detailed investigation to fully understand how it inhibits receptor function downstream of DNA binding nih.govindiamart.com. Future studies could employ advanced structural and biochemical techniques to characterize the conformational changes induced in PR upon binding with this compound and how these changes impact interaction with co-regulators and the transcriptional machinery.

Furthermore, the finding that this compound can inhibit the multidrug resistance phenotype associated with MRP opens a significant avenue for research wikipedia.org. Future studies should aim to fully characterize the mechanism of this inhibition and assess its potential to overcome drug resistance in various cancer types. Mapping the complete spectrum of downstream signaling pathways affected by this compound's interaction with PR, GR, and MRP using high-throughput techniques like transcriptomics and proteomics will provide a more comprehensive picture of its cellular impact. This includes investigating its influence on cell cycle progression, differentiation pathways, and apoptotic mechanisms, building on observations of its ability to induce differentiation and reduce cell proliferation in tumor models wikipedia.orginvivochem.com.

Advancement of Preclinical Model Systems and Methodologies

Advancing preclinical model systems and methodologies is essential to accurately predict the efficacy and behavior of this compound in a clinical setting. Current preclinical studies have utilized hormone-dependent mammary tumor models in rodents, such as MXT mice and NMU-induced rat mammary carcinomas, as well as human breast cancer xenografts in nude mice, demonstrating promising tumor-inhibiting effects wikipedia.orguni.lu.

| Model System | This compound Effect | Comparison to Other Treatments (Examples) | Source |

| MXT(+) mammary tumor (mouse) | Strong inhibition of growth (up to 95%) | Superior to tamoxifen (B1202), diethylstilbestrol, and Onapristone (B1677295) in some contexts. | uni.lu |

| Established MXT(+) tumors (mouse) | Strong inhibition | Equalled ovariectomy, surpassed Onapristone at lower doses. | uni.lu |

| Human mammary carcinoma T61 (nude mice) | Significantly retarded tumor growth | Superior to Onapristone, weaker than tamoxifen. | uni.lu |

| NMU-induced mammary carcinoma (rat) | Dose-dependent inhibition | Slightly superior to Onapristone, weaker than ovariectomy. | uni.lu |

Future research should focus on developing and utilizing more sophisticated preclinical models that better recapitulate the complexity of human diseases. This includes employing patient-derived xenografts (PDXs) that retain the heterogeneity and characteristics of individual tumors, as well as developing syngeneic models to study the interplay between this compound and the immune system.

Furthermore, the development and application of advanced in vitro systems are crucial. This involves utilizing 3D cell culture models, organoids derived from relevant tissues (e.g., breast tissue, endometrial tissue), and microfluidic devices that can mimic the tumor microenvironment and allow for the study of complex cell-cell interactions and drug penetration. wikipedia.orgwikidata.orgrssing.com

Genetically modified animal models, such as those with specific PR isoform knockouts or overexpression, could provide invaluable insights into the specific roles of PR-A and PR-B in mediating this compound's effects in vivo wikipedia.orgherts.ac.uk. Standardizing methodologies across preclinical studies and improving the rigor of experimental design and reporting are also critical steps to ensure the reproducibility and translatability of research findings wikipedia.orgwikidata.orgwikipedia.org.

Exploration of Novel Therapeutic Avenues and Combinatorial Approaches

The demonstrated preclinical efficacy of this compound in hormone-dependent cancers suggests significant potential for exploring novel therapeutic avenues and combinatorial approaches. Building on its activity in breast cancer models, future research could investigate its application in other cancers where progesterone receptor signaling plays a role, such as endometrial cancer or certain types of ovarian cancer. wikipedia.orguni.lunih.gov

The ability of this compound to potentially inhibit MRP presents an exciting opportunity to explore its use in overcoming multidrug resistance, a major challenge in cancer therapy wikipedia.org. Future studies could evaluate its effectiveness in combination with standard chemotherapeutic agents in resistant tumor models.

Combinatorial approaches represent a key area for future research. Investigating the effects of combining this compound with other targeted therapies, immunotherapies, or existing hormone therapies could lead to enhanced anti-tumor responses and potentially overcome resistance mechanisms wikipedia.org. While some early comparisons to tamoxifen exist uni.lu, more comprehensive studies on rational drug combinations are needed.

Beyond oncology, the observed effects of this compound as a GR antagonist in specific contexts suggest potential therapeutic applications in non-oncological conditions where modulating GR activity is beneficial wikipedia.orgwikipedia.org. Future research could explore these possibilities, carefully considering the balance between PR and GR-mediated effects.

Finally, research into novel formulations and delivery systems for this compound could improve its pharmacokinetic profile, bioavailability, and target specificity, potentially leading to enhanced efficacy and reduced off-target effects. Identifying predictive biomarkers for response to this compound therapy would also be crucial for patient selection and personalized treatment strategies in the future herts.ac.uk.

Q & A

Q. What are the established synthesis routes for ZK112993, and how are purity and yield optimized?

Methodological Answer:

- Begin with a literature review to identify existing synthetic pathways (e.g., Grignard reactions, catalytic hydrogenation) .

- Optimize reaction conditions (temperature, solvent, catalyst) using factorial design experiments to maximize yield.

- Characterize purity via HPLC (>95% purity threshold) and NMR spectroscopy (peak integration for impurity quantification) .

- Validate reproducibility by replicating synthesis in triplicate under controlled conditions.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Employ NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and functional groups .

- Determine solubility and stability via UV-Vis spectroscopy under varying pH/temperature conditions.

- Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

- Select cell lines or in vitro models relevant to the hypothesized mechanism (e.g., kinase inhibition assays for oncology targets).

- Establish dose-response curves (0.1–100 µM range) and calculate IC₅₀ values using nonlinear regression analysis.

- Include positive/negative controls to validate assay robustness .

Advanced Research Questions

Q. How should discrepancies in this compound’s reported biological activity across studies be resolved?

Methodological Answer:

- Replicate experiments under identical conditions (e.g., cell passage number, serum batch) to isolate protocol variability .

- Perform meta-analysis of published data to identify outliers or confounding variables (e.g., solvent used in assays).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. What strategies are effective for optimizing this compound’s selectivity profile against off-target receptors?

Methodological Answer:

- Conduct high-throughput screening against panels of related receptors/enzymes (e.g., Eurofins PanLabs® panels).

- Apply computational docking studies to identify structural motifs contributing to off-target binding.

- Iteratively modify substituents (e.g., halogenation, methyl groups) and re-evaluate selectivity via SPR or thermal shift assays .

Q. How can researchers address contradictions in this compound’s pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- Validate in vitro permeability assays (e.g., Caco-2 monolayer) against in vivo bioavailability studies in rodent models.

- Adjust for species-specific metabolic differences using liver microsomal stability tests .

- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Data Integrity and Reproducibility

Q. What steps ensure the reproducibility of this compound’s synthetic protocols across laboratories?

Methodological Answer:

Q. How can researchers statistically validate small-sample datasets in this compound’s preclinical studies?

Methodological Answer:

- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.

- Report effect sizes with 95% confidence intervals to avoid overinterpretation of p-values .

- Use Bayesian analysis to estimate probability of replication success in larger cohorts .

Ethical and Regulatory Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.